

# An In-depth Evaluation of "Anticancer Agent 171" in Combination Therapy Clinical Trials

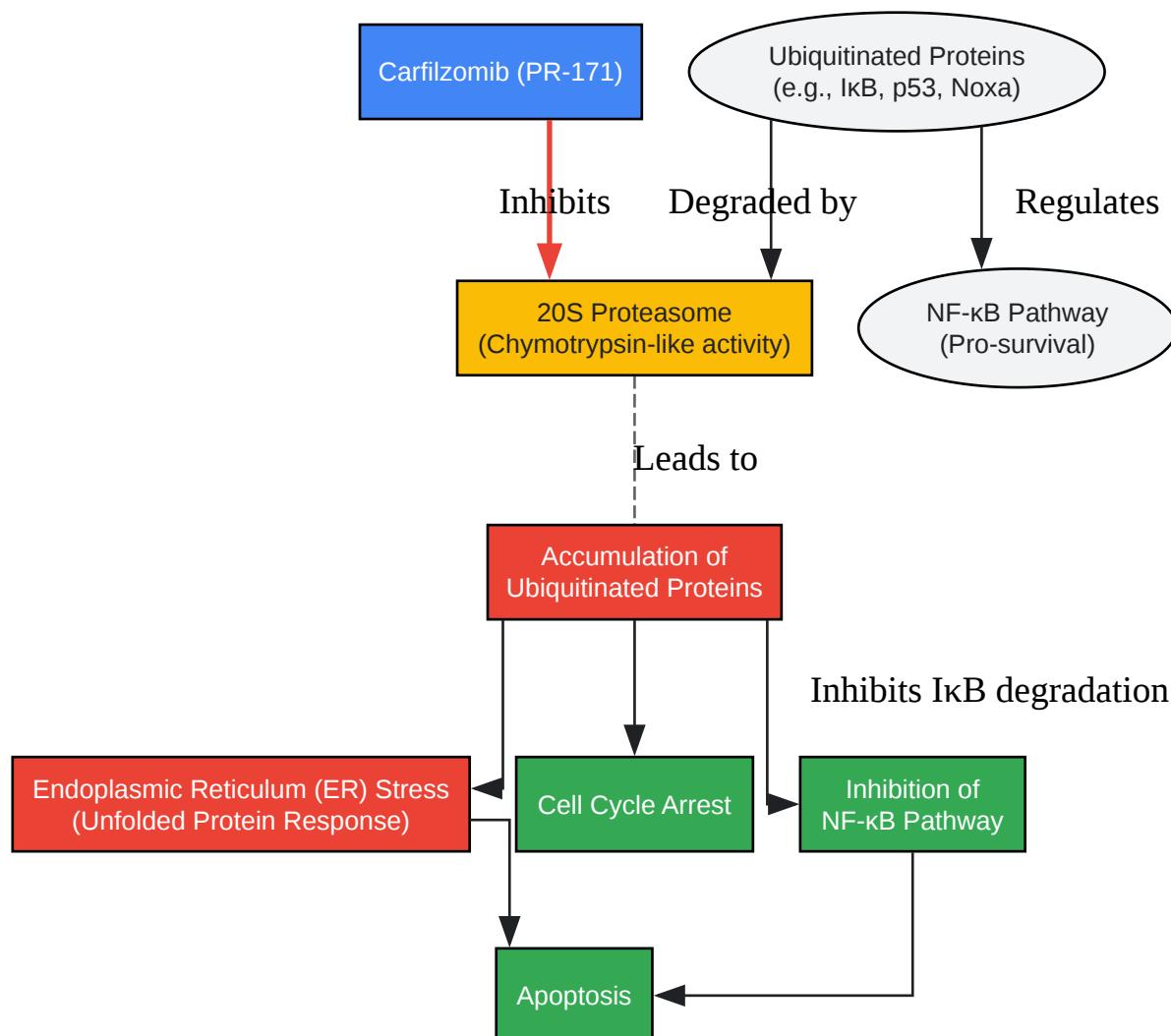
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 171*

Cat. No.: *B12376354*

[Get Quote](#)


The designation "**Anticancer agent 171**" is not unique to a single compound but is associated with several distinct therapeutic agents in various stages of clinical development. This guide provides a detailed comparison of the most clinically advanced of these agents where combination therapy data is available: PR-171 (Carfilzomib), a proteasome inhibitor for hematologic malignancies, and UM171, a hematopoietic stem cell expansion agent used in the context of cancer therapy. Additionally, this guide will briefly cover the status of ZW171 and AZD0171.

This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical trial data, experimental protocols, and mechanisms of action for each agent.

## PR-171 (Carfilzomib): A Second-Generation Proteasome Inhibitor

PR-171, now known as Carfilzomib (marketed as Kyprolis®), is an irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.<sup>[1]</sup> Its mechanism of action involves the selective and irreversible inhibition of the chymotrypsin-like activity of the 20S proteasome, a key component in cellular protein degradation.<sup>[2]</sup> This leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately inducing apoptosis in cancer cells.<sup>[2][3]</sup>

## Mechanism of Action: Carfilzomib Signaling Pathway

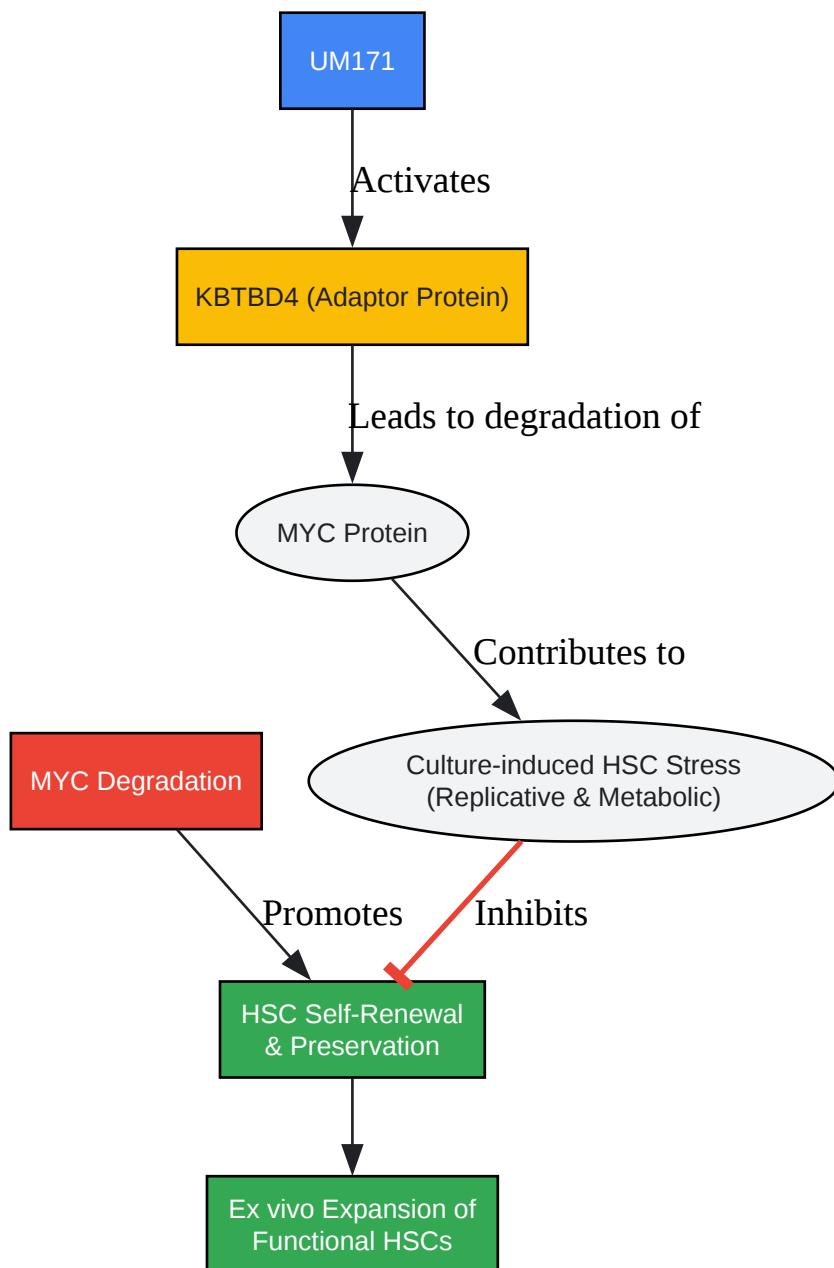
[Click to download full resolution via product page](#)

Caption: Carfilzomib irreversibly inhibits the proteasome, leading to apoptosis.

## Clinical Trials in Combination Therapy

Carfilzomib has been extensively studied in combination with other anticancer agents, demonstrating improved efficacy over monotherapy.

| Trial Identifier       | Combination Regimen                        | Indication                          | Phase | Key Efficacy Results                                                                                 | Reference |
|------------------------|--------------------------------------------|-------------------------------------|-------|------------------------------------------------------------------------------------------------------|-----------|
| PX-171-006             | Carfilzomib + Lenalidomide + Dexamethasone | Relapsed/Refactory Multiple Myeloma | Ib    | Overall Response Rate (ORR): 62.5%                                                                   | [4]       |
| ENDEAVOR (NCT01568866) | Carfilzomib + Dexamethasone                | Relapsed/Refactory Multiple Myeloma | III   | Median Progression-Free Survival (PFS): 18.7 months (vs. 9.4 months with Bortezomib + Dexamethasone) |           |
| NCT0053612 2           | Carfilzomib + Vorinostat                   | Relapsed/Refactory B-cell Lymphomas | I     | 1 Partial Response (PR), 2 Stable Disease (SD) in 20 patients. MTD established.                      |           |
| Phase I Study          | Carfilzomib + Pomalidomide + Dexamethasone | Relapsed/Refactory Multiple Myeloma | I     | ORR: 50% in heavily pretreated patients. Median PFS: 7.2 months.                                     |           |


## Experimental Protocols: A Representative Example (PX-171-006)

- Study Design: A Phase Ib, multicenter, dose-escalation study to determine the maximum tolerated dose (MTD) and assess the safety and efficacy of carfilzomib in combination with lenalidomide and low-dose dexamethasone.
- Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior therapies.
- Treatment Regimen:
  - Carfilzomib: Administered intravenously on a 28-day cycle. The dose was escalated in different cohorts.
  - Lenalidomide: 25 mg orally on days 1-21 of a 28-day cycle.
  - Dexamethasone: 40 mg orally weekly.
- Endpoints:
  - Primary: Safety and MTD of the combination.
  - Secondary: Overall response rate (ORR).

## UM171: A Hematopoietic Stem Cell (HSC) Expansion Agent

UM171 is a small molecule that promotes the ex vivo expansion of hematopoietic stem cells from sources like umbilical cord blood. While not a direct anticancer agent, its use in combination with high-dose chemotherapy and radiation (conditioning regimens) is critical for successful allogeneic stem cell transplantation, a potentially curative therapy for many hematologic malignancies. UM171's mechanism involves modulating the activity of the MYC protein and other pathways to preserve the self-renewal capacity of HSCs during culture.

## Mechanism of Action: UM171 in HSC Expansion

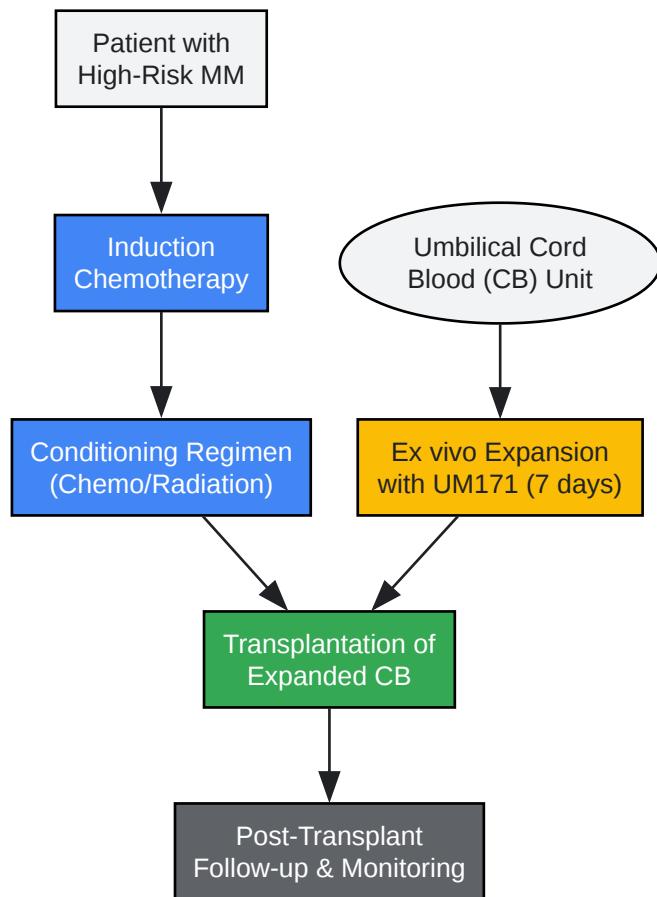


[Click to download full resolution via product page](#)

Caption: UM171 promotes HSC self-renewal by modulating MYC protein activity.

## Clinical Trials of UM171-Expanded Cord Blood Transplantation

Clinical trials have evaluated the safety and efficacy of transplanting cord blood units expanded ex vivo with UM171.


| Trial Identifier | Combination Context                       | Indication                                             | Phase | Key Efficacy Results                                                                                                                                                                                                               | Reference |
|------------------|-------------------------------------------|--------------------------------------------------------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT0344195<br>8  | Post-<br>Induction<br>Therapy for<br>HSCT | High-Risk<br>Newly<br>Diagnosed<br>Multiple<br>Myeloma | I/II  | 3-year<br>Progression-<br>Free Survival<br>(PFS):<br>47.4%3-year<br>Overall<br>Survival<br>(OS):<br>68.4%Low<br>rates of<br>severe<br>chronic Graft-<br>versus-Host<br>Disease<br>(GVHD)<br>(10.5%)                                |           |
| NCT0266831<br>5  | Allogeneic<br>HSCT                        | High-Risk<br>Hematologic<br>Malignancies               | I/II  | Lower Non-<br>Relapse<br>Mortality<br>(NRM)<br>compared to<br>standard cord<br>blood or<br>matched<br>unrelated<br>donor<br>transplants.I<br>mproved<br>GVHD-free,<br>relapse-free<br>survival<br>(GRFS)<br>compared to<br>matched |           |

unrelated  
donor  
transplants.

---

## Experimental Protocols: A Representative Example (NCT03441958)

- Study Design: A single-center, open-label, Phase I/II trial to assess the safety and efficacy of UM171-expanded cord blood transplantation.
- Patient Population: 19 patients aged 18-65 with high-risk or ultra-high-risk newly diagnosed multiple myeloma.
- Treatment Regimen:
  - Induction Therapy: Standard induction chemotherapy for multiple myeloma.
  - Conditioning Regimen: High-dose chemotherapy and/or radiation to ablate the patient's bone marrow.
  - Cell Product: Infusion of a single umbilical cord blood unit that was expanded ex vivo for 7 days in the presence of UM171.
  - GVHD Prophylaxis: Standard immunosuppressive drugs to prevent graft-versus-host disease.
- Endpoints:
  - Primary: Safety and feasibility of the procedure.
  - Secondary: Engraftment kinetics (time to neutrophil and platelet recovery), incidence of GVHD, relapse rates, progression-free survival, and overall survival.



[Click to download full resolution via product page](#)

Caption: Clinical trial workflow for UM171-expanded cord blood transplantation.

## Other "171" Designated Anticancer Agents

### ZW171

ZW171 is a bispecific T-cell engager antibody designed to target mesothelin (MSLN) on tumor cells and CD3 on T-cells, thereby directing T-cells to kill cancer cells. An Investigational New Drug (IND) application was cleared by the FDA, and a Phase 1 trial (NCT06523803) in patients with advanced solid tumors was initiated in late 2024. However, in September 2025, Zymeworks announced the discontinuation of ZW171's clinical development. The decision was based on data from the dose-escalation portion of the Phase 1 study, which indicated an unfavorable benefit-risk profile. Consequently, no combination therapy clinical trial data is available for ZW171.

## AZD0171 (Falbikitug)

AZD0171 is a humanized monoclonal antibody that targets and neutralizes the leukemia inhibitory factor (LIF). LIF is implicated in promoting an immunosuppressive tumor microenvironment. Preclinical studies have shown that blocking LIF can sensitize tumors to chemotherapy and immune checkpoint inhibitors. A Phase 1 monotherapy trial (NCT03490669) in patients with advanced solid tumors found the drug to be well-tolerated. A Phase 2 clinical trial (NCT04999969) was initiated to evaluate AZD0171 in combination with the anti-PD-L1 antibody durvalumab and chemotherapy in metastatic pancreatic cancer. Detailed results from this combination trial are not yet publicly available.

## Comparative Summary and Conclusion

The designation "**Anticancer agent 171**" encompasses a diverse group of therapeutic modalities.

- PR-171 (Carfilzomib) is a well-established and approved drug for multiple myeloma. Extensive clinical data from numerous Phase III trials support its use in combination regimens, where it has become a standard of care, significantly improving progression-free survival compared to older proteasome inhibitors.
- UM171 represents a novel approach in cancer therapy, focusing on enhancing the efficacy of a potentially curative procedure—allogeneic stem cell transplantation. Clinical data, though from earlier phase trials, is promising, suggesting that UM171-expanded cord blood can lead to faster engraftment and potentially better long-term outcomes, including lower rates of severe GVHD and non-relapse mortality, when compared to traditional graft sources.
- ZW171 and AZD0171 are in earlier stages of development. The discontinuation of ZW171 highlights the challenges of translating preclinical promise into clinical benefit. AZD0171 remains an active area of investigation, with its potential in combination immunotherapy and chemotherapy regimens yet to be fully elucidated in published clinical trial results.

For researchers and drug development professionals, the distinct mechanisms and clinical applications of these "171" agents underscore the varied and evolving landscape of cancer therapeutics. While Carfilzomib offers a clear example of a successful combination agent, UM171 provides a compelling case for a supportive therapy that significantly enhances a

complex treatment modality. The trajectories of ZW171 and AZD0171 illustrate the high-risk, high-reward nature of novel oncology drug development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase 1 Trial of Carfilzomib (PR-171) in Combination with Vorinostat (SAHA) in Patients with Relapsed or Refractory B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [An In-depth Evaluation of "Anticancer Agent 171" in Combination Therapy Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376354#anticancer-agent-171-evaluation-in-combination-therapy-clinical-trials]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)